

Wy 49051 (CAS Number: 113418-56-7): A Technical Guide

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Compound of Interest		
Compound Name:	Wy 49051	
Cat. No.:	B15611546	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wy 49051, with the CAS number 113418-56-7, is a potent histamine H1 receptor antagonist that also exhibits high affinity for the α 1-adrenergic receptor. This technical guide provides a comprehensive overview of the available data on Wy 49051, including its pharmacological activity, mechanism of action, and relevant experimental protocols. The information is presented to support further research and development efforts involving this compound.

Chemical and Physical Properties

Wy 49051, chemically known as 7-(3-(4-(benzhydryloxy)piperidin-1-yl)propyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, is a solid substance, typically appearing as a light yellow to yellow powder.



Property	Value	
CAS Number	113418-56-7	
IUPAC Name	7-(3-(4-(benzhydryloxy)piperidin-1-yl)propyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione	
Molecular Formula	C28H33N5O3	
Appearance	Light yellow to yellow solid	
Purity	≥98% (as reported by commercial suppliers)	
Storage	Store at -20°C for long-term stability.	

Pharmacological Activity

Wy 49051 is a potent antagonist of the histamine H1 receptor and also demonstrates high affinity for the α 1-adrenergic receptor. Its biological activity has been characterized through various in vitro and in vivo studies.

In Vitro Activity

Assay	Parameter	Value
Histamine H1 Receptor Binding	IC50	44 nM
α1-Adrenergic Receptor Binding	IC50	8 nM
Histamine-induced Guinea Pig Ileum Contraction	Inhibition	92% at 100 nM

In Vivo Activity



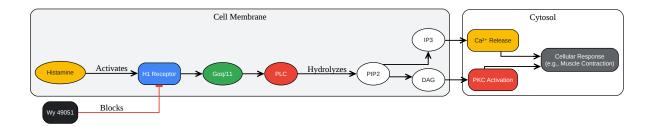
Assay	Administration Route	Parameter	Value
Histamine-induced Lethality in Guinea Pigs	Oral (p.o.)	ED50	1.91 mg/kg
Intraperitoneal (i.p.)	ED ₅₀	0.70 mg/kg	
Intravenous (i.v.)	ED50	0.01 mg/kg	_

Mechanism of Action & Signaling Pathways

Wy 49051 exerts its effects by blocking the signaling pathways initiated by the activation of histamine H1 and α 1-adrenergic receptors.

Histamine H1 Receptor Antagonism

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to $G\alpha q/11$. Upon activation by histamine, $G\alpha q$ activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca^{2+}) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade leads to various cellular responses, including smooth muscle contraction. **Wy 49051**, as an antagonist, prevents the binding of histamine to the H1 receptor, thereby inhibiting this signaling pathway.



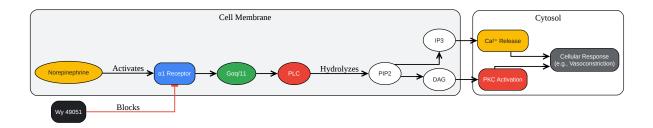


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Caption: Wy 49051 blocks the H1 receptor signaling pathway.

α1-Adrenergic Receptor Antagonism

Similar to the H1 receptor, the α 1-adrenergic receptor is a GPCR that couples to G α q/11. Its activation by adrenergic agonists like norepinephrine leads to the same PLC-mediated signaling cascade, resulting in increased intracellular calcium and PKC activation. This pathway is crucial in mediating physiological responses such as vasoconstriction. By blocking the α 1-adrenergic receptor, **Wy 49051** can inhibit these effects.



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Caption: Wy 49051 blocks the α 1-adrenergic receptor signaling pathway.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo assays are provided below.

Histamine-induced Guinea Pig Ileum Contraction Assay

This ex vivo assay assesses the ability of a compound to inhibit histamine-induced smooth muscle contraction.

Materials:



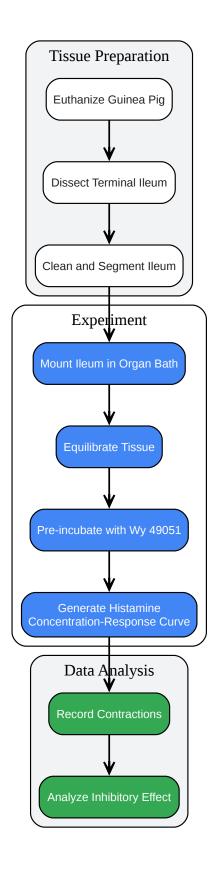
- Male Hartley guinea pigs (250-350 g)
- Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6)
- · Histamine dihydrochloride
- Wy 49051
- Organ bath system with isometric force transducers
- Carbogen gas (95% O₂, 5% CO₂)

Procedure:

- Guinea pigs are euthanized by cervical dislocation.
- The terminal ileum is excised and placed in a petri dish containing warm Tyrode's solution.
- The lumen is gently flushed with Tyrode's solution to remove contents.
- Segments of the ileum (2-3 cm in length) are prepared.
- Each segment is suspended in a 10 mL organ bath containing Tyrode's solution, maintained at 37°C, and continuously gassed with carbogen.
- The tissue is connected to an isometric force transducer under a resting tension of 1 g.
- The tissue is allowed to equilibrate for 60 minutes, with the Tyrode's solution being replaced every 15 minutes.
- A cumulative concentration-response curve to histamine is generated by adding increasing concentrations of histamine to the organ bath.
- To test the effect of Wy 49051, the tissue is pre-incubated with the desired concentration of Wy 49051 for a specified period (e.g., 30 minutes) before generating the histamine concentration-response curve.



The contractile responses are recorded and analyzed to determine the inhibitory effect of Wy
 49051.





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